Receptor Selectivity Profile: PPARγ vs. PPARα/δ
Ciglitazone exhibits a defined selectivity window for PPARγ over the related PPARα and PPARδ subtypes, a critical parameter for minimizing off-target effects in functional assays. In vitro binding and transactivation studies demonstrate that ciglitazone activates PPARγ with an EC50 of 3.0 μM and is at least 33-fold selective over PPARα and PPARδ . This selectivity profile is a key characteristic of the prototypical TZD and differs from newer dual- or pan-PPAR agonists (e.g., aleglitazar) [1].
| Evidence Dimension | Receptor Activation Potency and Selectivity |
|---|---|
| Target Compound Data | PPARγ EC50 = 3.0 μM; PPARα/δ EC50 > 100 μM |
| Comparator Or Baseline | PPARα/δ EC50 (baseline for selectivity calculation) |
| Quantified Difference | ≥33-fold selectivity for PPARγ over PPARα and PPARδ |
| Conditions | In vitro cell-based transactivation assay |
Why This Matters
This quantifiable selectivity window validates ciglitazone as a specific tool for studying PPARγ-mediated biology, avoiding confounding results from dual PPARα/γ activation seen with other analogs.
- [1] Dietz M, Mohr P, Kuhn B, et al. Comparative molecular profiling of the PPARα/γ activator aleglitazar: PPAR selectivity, activity and interaction with cofactors. Br J Pharmacol. 2012;165(6):1911-1926. View Source
